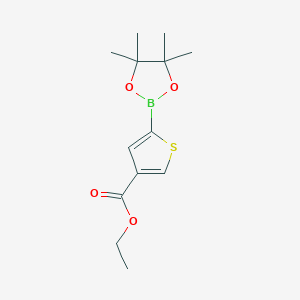![molecular formula C10H15N3O3 B1394965 5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-pentanoic acid methyl ester CAS No. 1083229-77-9](/img/structure/B1394965.png)
5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-pentanoic acid methyl ester
Overview
Description
The compound “5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-pentanoic acid methyl ester” is a complex organic molecule that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . This compound also contains a methyl ester functional group, which is derived from pentanoic acid (a five-carbon carboxylic acid), and a ketone functional group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the methyl ester group, and the ketone group. These functional groups would be expected to show characteristic signals in spectroscopic techniques like IR and NMR .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The 1,2,4-triazole ring can participate in various reactions . The ester group could undergo hydrolysis, transesterification, or reduction reactions. The ketone could be involved in reactions like nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar ester and ketone groups could impact its solubility in different solvents. The 1,2,4-triazole ring could participate in hydrogen bonding, affecting its boiling point and melting point .Scientific Research Applications
Heterocyclization and Ring Formation
- The interaction of similar compounds with thiosemicarbazide in acetic acid leads to heterocyclization, forming compounds like 3,3-dimethyl-1-(5-thioxo-1,5-dihydro-1,2,4-triazol-3-ylmethylidenecarbonyl)-1,2,3,4-tetrahydroisoquinoline (Surikova, Mikhailovskii, & Vakhrin, 2010).
Inhibition of Nitric Oxide Synthases
- Derivatives of 2-amino-5-azolylpentanoic acids, similar in structure, have been used as potent inhibitors of nitric oxide synthases, an important target in various pathophysiological conditions (Ulhaq et al., 1998).
Synthesis of Functional Derivatives
- Synthesis of functional derivatives from similar esters, used for introducing highly basic aliphatic amines into oxazole, highlights the compound's utility in creating complex organic structures (Prokopenko et al., 2010).
Metal–Carbonyl Complexes for Tracing Amino Functions
- Similar compounds have been used in the synthesis of metal–carbonyl complexes, like W(CO)5 complexes, for IR-detectable tracing of amino functions (Kowalski et al., 2009).
Biochemical Research
- These compounds are used in biochemical research, such as studying the absolute configuration of phaseic and dihydrophaseic acids (Milborrow, 1975).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 5-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-7-11-8(2)13(12-7)5-4-9(14)6-10(15)16-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPAMBVLBJVFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B1394898.png)



